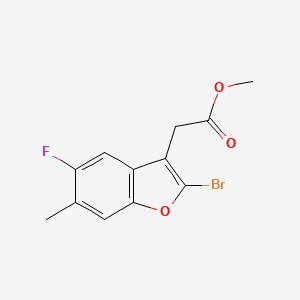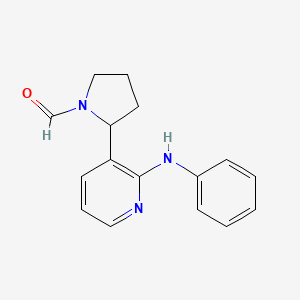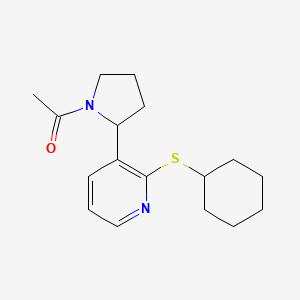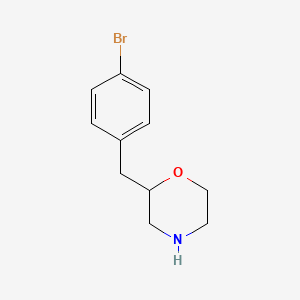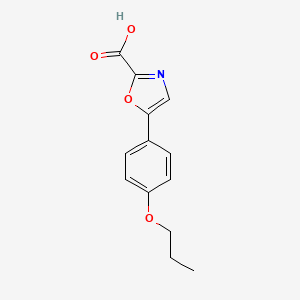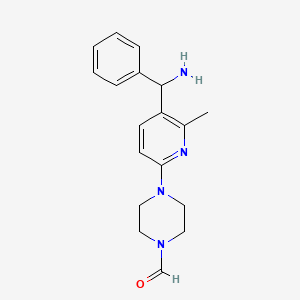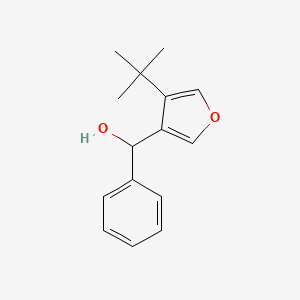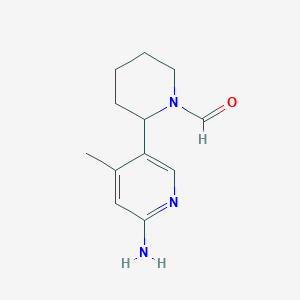
2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with an amino group and a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the amino and carbaldehyde groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反应分析
Types of Reactions
2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the amino and carbaldehyde groups.
Pyridine: A related compound with a nitrogen atom in the ring but without the piperidine moiety.
Quinoline: Another nitrogen-containing heterocycle with different structural features.
Uniqueness
2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both an amino group and a carbaldehyde group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-9-6-12(13)14-7-10(9)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3,(H2,13,14) |
InChI 键 |
XQRCUEIXXSTXLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


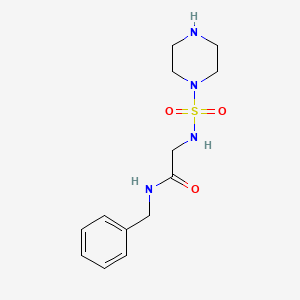
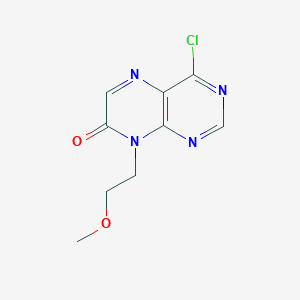
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

